3-(Bromomethyl)-4-chloranyl-phenol
Overview
Description
3-(Bromomethyl)-4-chloranyl-phenol is an organic compound that features both bromine and chlorine substituents on a phenol ring
Preparation Methods
The synthesis of 3-(Bromomethyl)-4-chloranyl-phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce the bromomethyl group. This is followed by chlorination to add the chlorine substituent. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Chemical Reactions Analysis
3-(Bromomethyl)-4-chloranyl-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) to form phenol derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-(Bromomethyl)-4-chloranyl-phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol involves its ability to form covalent bonds with nucleophiles. The bromomethyl group is particularly reactive and can form bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
3-(Bromomethyl)-4-chloranyl-phenol can be compared to other halogenated phenols such as:
- 2-(Bromomethyl)-4-chloranyl-phenol
- 3-(Chloromethyl)-4-bromanyl-phenol
- 4-(Bromomethyl)-2-chloranyl-phenol
These compounds share similar chemical properties but differ in the position of the halogen substituents, which can affect their reactivity and applications .
Properties
IUPAC Name |
3-(bromomethyl)-4-chlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYAOPSLQHREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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